4-Chloro-5-fluoro-6-methyl-2-(methylthio)pyrimidine
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Overview
Description
4-Chloro-5-fluoro-6-methyl-2-(methylthio)pyrimidine is a heterocyclic aromatic compound belonging to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-6-methyl-2-(methylthio)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination of 4,6-dimethyl-2-(methylthio)pyrimidine followed by fluorination. The reaction conditions often include the use of reagents such as phosphorus oxychloride and hydrogen fluoride under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-fluoro-6-methyl-2-(methylthio)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylthio group can be oxidized to sulfoxide or sulfone, and the compound can undergo reduction reactions to modify its functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Products include derivatives with different substituents replacing chlorine or fluorine.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include reduced forms of the original compound with modified functional groups.
Scientific Research Applications
4-Chloro-5-fluoro-6-methyl-2-(methylthio)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoro-6-methyl-2-(methylthio)pyrimidine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include inhibition of DNA synthesis or disruption of cellular processes, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-2-(methylthio)pyrimidine
- 4-Chloro-6-ethyl-5-fluoropyrimidine
- 4-Chloro-2-methylthiopyrimidine
Uniqueness
Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it valuable for specific research and industrial purposes .
Properties
Molecular Formula |
C6H6ClFN2S |
---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
4-chloro-5-fluoro-6-methyl-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C6H6ClFN2S/c1-3-4(8)5(7)10-6(9-3)11-2/h1-2H3 |
InChI Key |
RBOVQISYSHFNTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)Cl)F |
Origin of Product |
United States |
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